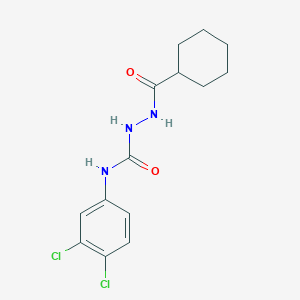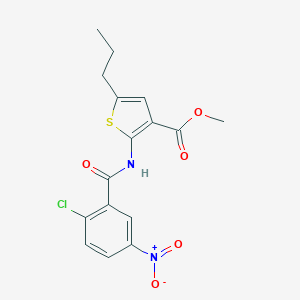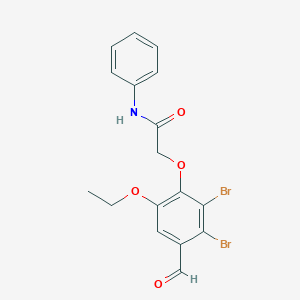
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a complex organic compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a formyl group attached to a phenoxy ring, along with a phenylacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-ethoxy-4-formylphenol, followed by the formation of the phenoxyacetic acid derivative. This intermediate is then reacted with phenylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: 2-(2,3-dibromo-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Substitution: 2-(2,3-dihydroxy-6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
科学研究应用
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds with amino acid residues in the active site, leading to altered biochemical pathways.
相似化合物的比较
Similar Compounds
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the phenylacetamide moiety.
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the phenyl group, making it less hydrophobic.
Uniqueness
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the phenylacetamide moiety enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-2-23-13-8-11(9-21)15(18)16(19)17(13)24-10-14(22)20-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKQWAJOUFFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
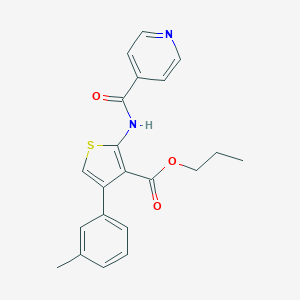
![5-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B450428.png)
![2-methyl-N-(3-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450429.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B450431.png)
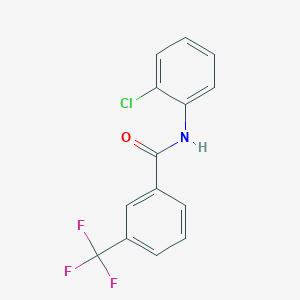
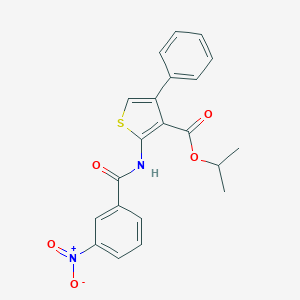
![2-{4-[(Z)-{2-[(4-tert-butylcyclohexyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450436.png)
![Isopropyl 4-(4-isopropylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450438.png)
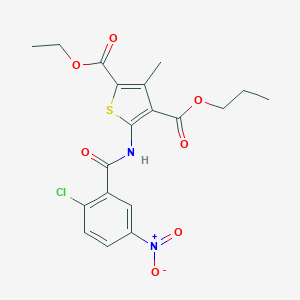
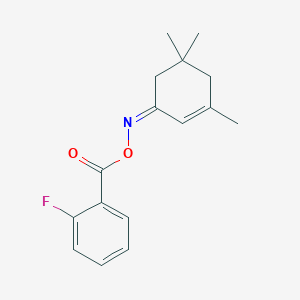
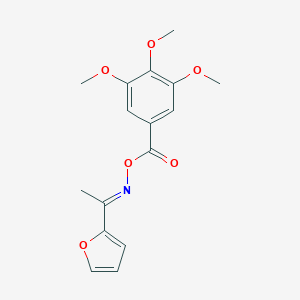
![2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450444.png)
